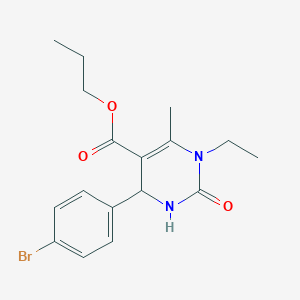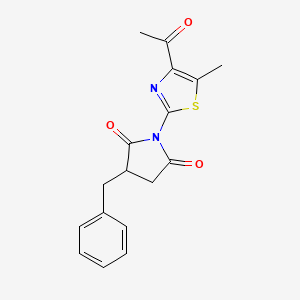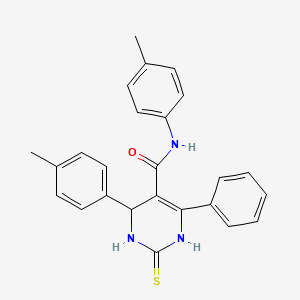![molecular formula C19H19ClN4O2S B12493038 N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12493038.png)
N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of 4-methoxybenzyl chloride, which can be achieved using power ultrasound to facilitate the reaction . This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often involve the use of solvents like chloroform or ethyl acetate and may require specific temperatures and catalysts to ensure high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of larger reactors, continuous flow systems, and more efficient purification techniques to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and methoxybenzyl group play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, making the compound of interest for drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide
- 3-chloro-4-methoxy-N-(4-methoxybenzyl)benzamide
Uniqueness
N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a triazole ring and a methoxybenzyl group, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19ClN4O2S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O2S/c1-24-17(10-13-6-8-16(26-2)9-7-13)22-23-19(24)27-12-18(25)21-15-5-3-4-14(20)11-15/h3-9,11H,10,12H2,1-2H3,(H,21,25) |
InChI Key |
MOGOHOMTJIMLLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12492958.png)
![4-{5-[(E)-{[3-(methoxycarbonyl)-2-methylphenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B12492969.png)
![3-[4-imino-5,6-dimethyl-3-(2-methylpropyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-N,N-dimethylpropan-1-amine](/img/structure/B12492970.png)
![N-(3,5-dichlorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12492973.png)
![4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B12492997.png)
![Ethyl 6-ethyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12492998.png)
![N-[4-({[2-(difluoromethoxy)naphthalen-1-yl]methyl}amino)phenyl]acetamide](/img/structure/B12493004.png)

![Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493013.png)


![N-(3-fluoro-4-methylphenyl)-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide](/img/structure/B12493032.png)

![2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12493040.png)
